molecular formula C20H19N3O4S B2760378 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 893381-15-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2760378
CAS RN: 893381-15-2
M. Wt: 397.45
InChI Key: FBHGEABIJBEVHS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Activity

Research into the antiprotozoal activity of related compounds, specifically those incorporating imidazole and benzimidazole derivatives, has shown promising results against protozoan parasites. Pérez‐Villanueva et al. (2013) synthesized a series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, demonstrating strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activity surpassing that of metronidazole, a standard treatment for these infections Pérez‐Villanueva et al., 2013.

Enzyme Inhibition for Disease Treatment

Compounds with the core structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl) have been investigated for their enzyme inhibitory potential. Abbasi et al. (2019) explored new sulfonamides bearing benzodioxane and acetamide moieties for their ability to inhibit α-glucosidase and acetylcholinesterase, enzymes relevant to diabetes and Alzheimer’s disease management, respectively. The study found that most compounds exhibited significant inhibitory activity, highlighting their potential therapeutic applications Abbasi et al., 2019.

Antimicrobial and Antitubercular Activities

Investigations into the antimicrobial and antitubercular properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives have yielded compounds with potent activity against various bacterial strains. Ranjith et al. (2014) synthesized a series of amide/sulfonamide derivatives showing significant in vitro activity against pathogens including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting their potential as novel antimicrobial and antitubercular agents Ranjith et al., 2014.

Radiosensitizers for Cancer Treatment

Additionally, derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) have been synthesized and evaluated as radiosensitizers, substances that make cancer cells more susceptible to radiation therapy. Majalakere et al. (2020) reported on the synthesis and characterization of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers, showing considerable in vitro anticancer activity and enhancing the effects of radiation on cancer cells, marking a significant advance in the treatment of liver cancer and melanoma Majalakere et al., 2020.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-16-5-3-2-4-15(16)23-9-8-21-20(23)28-13-19(24)22-14-6-7-17-18(12-14)27-11-10-26-17/h2-9,12H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHGEABIJBEVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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